4-methoxy-1-benzofuran-7-carbonitrile

Description

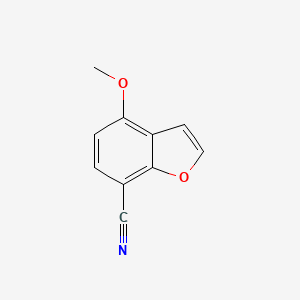

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-benzofuran-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVQXGZORDEGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for 4 Methoxy 1 Benzofuran 7 Carbonitrile

Retrosynthetic Analysis of the 4-Methoxy-1-benzofuran-7-carbonitrile Skeleton

A retrosynthetic analysis of this compound (I) suggests several potential disconnection points. The most logical approach involves the disconnection of the C-N bond of the nitrile group or the C-C bonds forming the furan (B31954) ring.

Disconnection of the C-N bond (Route A): This approach retrosynthetically transforms the nitrile group at C-7 into a more readily installable precursor, such as an amino group (for a Sandmeyer reaction), a halogen (for cyanation), or a formyl group (for conversion to a nitrile). This leads to key intermediates like 7-amino-4-methoxy-1-benzofuran, 7-halo-4-methoxy-1-benzofuran, or 4-methoxy-1-benzofuran-7-carbaldehyde.

Disconnection of the furan ring (Route B): This strategy involves breaking the C-O and C-C bonds of the furan moiety. A common disconnection is at the C2-C3 and the C7a-O bonds, which could lead back to a substituted phenol (B47542), such as a 2-alkynyl-3-methoxyphenol derivative, that can undergo intramolecular cyclization. Another possibility is the disconnection of the C3a-C4 bond, which might originate from a precursor suitable for a cycloaddition reaction.

These retrosynthetic pathways form the basis for designing plausible forward synthetic routes to the target molecule.

Classical and Modern Synthetic Routes to Benzofuran (B130515) Carbonitrile Frameworks

The construction of the benzofuran ring is a central theme in heterocyclic chemistry, with numerous methods developed over the years. These range from classical condensation reactions to modern transition-metal-catalyzed processes.

Multi-step Reaction Sequences in the Construction of the this compound Core

Building the this compound core would likely involve a multi-step sequence starting from a readily available substituted benzene (B151609) derivative. A plausible starting material would be a derivative of iso-vanillin (3-hydroxy-4-methoxybenzaldehyde), which possesses the required oxygenation pattern on the benzene ring.

One potential synthetic sequence, by analogy to the synthesis of 7-methoxy-2-aryl/alkyl-1-benzofuran-5-carboxaldehyde from vanillin, could involve the protection of the phenolic hydroxyl group of an appropriately substituted 3-methoxyphenol (B1666288), followed by ortho-functionalization to introduce a two-carbon unit that can participate in furan ring formation. Subsequent manipulation of a functional group at the C-7 position would then be necessary.

Cyclization Strategies for Benzofuran Ring Formation

The formation of the furan ring fused to the benzene core is the key step in the synthesis of benzofurans. Various cyclization strategies can be employed, each with its own set of advantages and limitations regarding substrate scope and regioselectivity.

While not a direct route to simple benzofurans, furochromenes can, in some instances, serve as precursors. These compounds contain a furan ring fused to a chromene system. Specific chemical transformations could potentially lead to the cleavage of the pyran ring, leaving the benzofuran core intact. However, this is generally not a preferred method for the synthesis of simple benzofurans due to the complexity of the starting materials and the potential for undesired side reactions.

Intramolecular Condensation: A widely used and effective method for benzofuran synthesis is the intramolecular cyclization of appropriately substituted phenols. For the target molecule, a key intermediate would be a 3-methoxyphenol derivative with a suitable side chain at the 2-position. For instance, an o-alkynylphenol can undergo intramolecular cyclization, often catalyzed by transition metals like palladium, copper, or gold, to form the benzofuran ring. An organic superbase, such as the phosphazene P4-tBu, has also been shown to catalyze the intramolecular cyclization of o-alkynylphenyl ethers to yield 2,3-disubstituted benzofurans under mild, metal-free conditions. rsc.orgnih.gov

Another classical approach is the Perkin rearrangement, which involves the base-catalyzed cyclization of a 3-halocoumarin, although this is more suited for the synthesis of benzofuran-2-carboxylic acids.

Cycloaddition Reactions: [4+1] cycloaddition reactions have emerged as a powerful tool for the synthesis of highly substituted benzofurans. For example, a scandium triflate-catalyzed [4+1] cycloaddition of o-quinone methides with isocyanides provides access to N-functionalized 2,3-disubstituted benzofurans. nih.govrsc.org Similarly, palladium-catalyzed [4+1] annulation of benzofuran-derived azadienes with isocyanides has been developed to produce benzofuro[3,2-b]pyrrole derivatives. nih.govresearchgate.net While these examples lead to more complex structures, the underlying principle of cycloaddition could potentially be adapted for the synthesis of the target molecule by choosing appropriate precursors.

| Cyclization Strategy | Description | Key Intermediates |

| Intramolecular Condensation | Cyclization of a substituted phenol bearing a reactive side chain. | o-alkynylphenols, o-allylphenols |

| [4+1] Cycloaddition | Reaction of a four-atom component with a one-atom component to form the five-membered furan ring. | o-quinone methides, isocyanides |

Functional Group Introduction and Manipulation at the C-7 Position

The introduction of the carbonitrile group at the C-7 position is a critical step in the synthesis of this compound. This can be achieved either by incorporating a suitable functional group in the starting materials that is carried through the synthesis or by functionalizing a pre-formed 4-methoxybenzofuran (B8762342) core.

Several strategies can be envisioned for the introduction of the nitrile group:

Palladium-Catalyzed Cyanation: If a 7-halo-4-methoxy-1-benzofuran can be synthesized, a palladium-catalyzed cyanation reaction using a cyanide source, such as potassium cyanide or zinc cyanide, would be a viable method to introduce the nitrile group. This method has been successfully applied to a wide range of aryl halides. nih.govrsc.org

Sandmeyer Reaction: This classical reaction provides a route to introduce a nitrile group from an amino group. The synthesis would first require the preparation of 7-amino-4-methoxy-1-benzofuran. Diazotization of the amino group followed by treatment with a copper(I) cyanide solution would yield the desired nitrile.

From a Formyl Group: The synthesis of 4-methoxy-1-benzofuran-7-carbaldehyde would be a key step in this approach. The aldehyde can then be converted to the nitrile through a one-pot reaction with hydroxylamine (B1172632) followed by dehydration of the resulting oxime. Various reagents can be used for the dehydration step, including acetic anhydride, trifluoroacetic anhydride, or Burgess reagent.

Direct Cyanation: While less common for electron-rich aromatic systems, direct C-H cyanation could be a potential, though challenging, route. This would require specific catalysts and conditions to achieve regioselectivity at the C-7 position.

| Method | Precursor | Reagents |

| Palladium-Catalyzed Cyanation | 7-Halo-4-methoxy-1-benzofuran | Pd catalyst, cyanide source (e.g., KCN, Zn(CN)₂) |

| Sandmeyer Reaction | 7-Amino-4-methoxy-1-benzofuran | NaNO₂, HCl; then CuCN |

| From a Formyl Group | 4-Methoxy-1-benzofuran-7-carbaldehyde | 1. NH₂OH·HCl2. Dehydrating agent |

Strategies for Carbonitrile Group Introduction

The introduction of a carbonitrile group onto the benzofuran scaffold, specifically at the C7 position, can be achieved through several established synthetic strategies. These methods can be broadly categorized into two approaches: late-stage functionalization of a pre-formed benzofuran ring or an early-stage introduction where the nitrile is carried through the ring-forming steps.

One common late-stage method is the Sandmeyer-type conversion of a corresponding 7-aminobenzofuran (B1280361) precursor. nih.gov This classical reaction involves the diazotization of the amine with a nitrite (B80452) source under acidic conditions, followed by treatment with a cyanide salt, typically copper(I) cyanide, to yield the desired 7-carbonitrile.

Another powerful technique is the palladium-catalyzed cyanation of a 7-halo-4-methoxy-1-benzofuran (e.g., bromo or iodo derivative). Reagents such as zinc cyanide or potassium cyanide can be used in the presence of a suitable palladium catalyst and ligand to effect this transformation.

Alternatively, the nitrile group can be incorporated from the start of the synthesis. This involves using a substituted phenol that already contains the cyano group at the desired position relative to the hydroxyl group. For instance, a synthesis could commence from a derivative of 3-hydroxybenzonitrile. nih.govresearchgate.net This approach offers excellent control over the regiochemistry of the final product. A notable synthesis of a related isomer, benzo[b]furan-6-carbonitrile, utilized a 2-ethynyl-5-cyanophenol intermediate, which underwent cyclization to form the benzofuran ring, demonstrating the viability of carrying the nitrile group through the core synthesis. nih.govresearchgate.net

Stereoselective and Regioselective Approaches

While the aromatic nature of the benzofuran core means that stereoselectivity is not a primary concern for the ring itself, regioselectivity is of paramount importance in the synthesis of a specifically substituted derivative like this compound. The challenge lies in controlling the annulation to form the furan ring at the correct position on the benzene nucleus to avoid the formation of undesired isomers, such as the 6-carbonitrile or 4-carbonitrile derivatives.

Classical benzofuran syntheses, such as those involving the cyclization of α-phenoxycarbonyl compounds, are highly dependent on the substitution pattern of the phenol precursor. oregonstate.edu When both ortho positions of the phenol are available for cyclization, mixtures of regioisomers are common. oregonstate.edu Therefore, to achieve a regioselective synthesis of the target molecule, a strategy that unambiguously directs the ring closure is essential.

The most effective regioselective approach is to begin with a starting material where the substitution pattern is already established. For the target compound, this would involve a precursor such as 2-substituted-3-methoxyphenol which also contains a cyano group (or a precursor to it) at the position that will become C7 of the benzofuran. For example, a metal-catalyzed cyclization of a 2-ethynyl-5-cyano-3-methoxyphenol derivative would ensure the desired 4-methoxy-7-carbonitrile substitution pattern without the risk of forming other isomers. nih.gov Research on the synthesis of substituted benzofuranones has shown that complex substitution patterns can be created with high regioselectivity by carefully choosing the starting materials, such as substituted 3-hydroxy-2-pyrones and nitroalkenes. oregonstate.edunih.gov

Transition-Metal-Catalyzed Methodologies in Benzofuran Synthesistandfonline.comelsevier.esmdpi.com

Transition metal catalysis has become an indispensable tool for the synthesis of benzofurans, offering high efficiency, functional group tolerance, and simplified procedures compared to traditional methods. nih.govelsevier.com Palladium and copper are the most extensively used metals for constructing the benzofuran core. nih.govacs.org

Palladium-Mediated Coupling Reactions

Palladium catalysis offers several powerful methods for benzofuran synthesis. acs.org One of the most prevalent is the tandem Sonogashira coupling-cyclization reaction. researchgate.net This approach typically involves the coupling of a terminal alkyne with an ortho-halophenol. For the synthesis of this compound, a plausible route would involve the coupling of a 2-iodo-3-methoxyphenol (B182381) derivative (with the 7-position appropriately functionalized) with a suitable terminal alkyne. The reaction is typically catalyzed by a palladium(0) or palladium(II) species in the presence of a copper(I) co-catalyst. elsevier.esnih.gov

Another significant palladium-catalyzed method is the Suzuki cross-coupling reaction, which is highly versatile for forming carbon-carbon bonds. mdpi.comdntb.gov.ua This could be applied to couple an arylboronic acid with a suitably functionalized halo-benzofuran to build more complex structures. mdpi.comdntb.gov.ua The Tsuji-Trost reaction, a palladium-catalyzed nucleophilic substitution, has also been developed for the functionalization of pre-formed benzofuran systems, allowing for the introduction of various substituents at the 2-position. nih.govunicatt.it

| Reaction Type | Typical Catalyst | Co-catalyst/Ligand | Base | Solvent | Key Feature |

|---|---|---|---|---|---|

| Sonogashira Coupling | Pd(OAc)₂, PdCl₂(PPh₃)₂ | CuI, PPh₃ | NEt₃, Piperidine | DMF, Toluene | Couples o-halophenols and terminal alkynes. elsevier.esnih.gov |

| Suzuki Coupling | Pd(II) complexes | - | K₂CO₃ | EtOH/H₂O | Forms C-C bonds with arylboronic acids. mdpi.com |

| Tsuji-Trost Reaction | Pd₂(dba)₃, [Pd(η³-C₃H₅)Cl]₂ | dppf, XPhos | K₂CO₃ | MeCN, THF | Functionalizes the 2-position with nucleophiles. nih.gov |

Copper-Catalyzed Cyclizations

Copper-catalyzed reactions represent a cost-effective and efficient alternative for benzofuran synthesis. acs.org A prominent method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.orgrsc.org This transformation involves a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative C-H functionalization to close the furan ring, using molecular oxygen as a sustainable oxidant. rsc.org

Intramolecular cyclization of ortho-alkynylphenols is another robust strategy, often catalyzed by copper salts like copper(I) iodide. nih.govacs.org This key step is featured in the synthesis of benzo[b]furan-6-carbonitrile, where a 2-ethynyl-5-cyanophenol derivative is cyclized in the presence of a copper catalyst to form the benzofuran ring system. nih.gov These reactions demonstrate good functional group tolerance and provide an attractive pathway to polysubstituted benzofurans. rsc.org

| Reaction Type | Typical Catalyst | Oxidant/Base | Solvent | Key Feature |

|---|---|---|---|---|

| Aerobic Oxidative Cyclization | Cu(OAc)₂, CuI | O₂ (air) | DMF, DMSO | One-pot reaction of phenols and alkynes. rsc.orgrsc.org |

| Intramolecular Heteroannulation | CuI | Pyridine, Et₃N | - | Cyclization of pre-formed o-alkynylphenols. nih.gov |

| Tandem Cyclization/Chalcogenation | CuI | - | DMSO | Domino process for 3-functionalized benzofurans. acs.org |

Mechanistic Elucidation of Key Synthetic Transformations Involving this compound Precursors

Identification of Reactive Intermediatestandfonline.comelsevier.esnih.govresearchgate.netrsc.orgrsc.orgacs.orgresearchgate.net

Understanding the reactive intermediates in the synthesis of benzofurans is crucial for optimizing reaction conditions and extending their scope. Mechanistic studies, often combining experimental evidence and computational analysis, have shed light on the key species involved in both palladium- and copper-catalyzed pathways.

In palladium-catalyzed Sonogashira reactions , the mechanism is believed to proceed through a catalytic cycle involving oxidative addition of the o-halophenol to a Pd(0) species, forming a Pd(II)-aryl intermediate. Simultaneously, a copper acetylide intermediate is generated from the terminal alkyne and the Cu(I) co-catalyst. nih.gov Transmetalation between the copper acetylide and the Pd(II)-aryl complex, followed by reductive elimination, yields an o-alkynylphenol. This intermediate can then undergo an intramolecular cyclization (often catalyzed by the same metal systems) to form the benzofuran ring.

In copper-catalyzed aerobic cyclizations , a proposed mechanism begins with the formation of a copper acetylide. rsc.org The phenol then undergoes nucleophilic addition to the activated alkyne. The resulting intermediate undergoes an intramolecular electrophilic substitution via C-H functionalization, facilitated by the copper catalyst, leading to the cyclized product. rsc.org In other copper-catalyzed pathways, radical intermediates have also been proposed. For example, a copper catalyst can engage with a substrate to generate a radical species that undergoes cyclization and subsequent oxidation to furnish the final benzofuran derivative. nih.govacs.org The identification of iminium ions as intermediates has also been suggested in certain one-pot syntheses involving aldehydes and amines. nih.govacs.org These varied intermediates highlight the mechanistic diversity and versatility of transition metals in constructing the benzofuran scaffold.

Transition State Analysis in Benzofuran-Forming Reactions

The formation of the benzofuran ring in this compound can be proposed to proceed via a palladium-catalyzed intramolecular cyclization. A plausible synthetic route would involve the coupling of a substituted phenol with an alkyne, followed by cyclization. The key steps in such a catalytic cycle, and their corresponding transition states, are critical to understanding the reaction mechanism.

Computational studies, such as those employing density functional theory (DFT), have been instrumental in elucidating the mechanisms of transition-metal-catalyzed reactions. globethesis.com For the synthesis of benzofuran derivatives, these studies often point to a multi-step process involving oxidative addition, migratory insertion (carbopalladation), and reductive elimination.

A hypothetical reaction to form this compound could involve the palladium-catalyzed reaction of 2-iodo-3-methoxyphenol with an appropriate cyano-substituted alkyne. The transition state analysis for the key steps would be as follows:

Oxidative Addition: The catalytic cycle would likely initiate with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step proceeds through a three-centered transition state, leading to a square planar palladium(II) intermediate. The energy of this transition state is influenced by the nature of the palladium catalyst and the electronic properties of the aryl halide.

Carbopalladation: The subsequent step involves the insertion of the alkyne into the Pd-C bond. This intramolecular carbopalladation is a crucial ring-forming step. The transition state for this step involves the coordination of the alkyne to the palladium center, followed by the migratory insertion of the aryl group onto the alkyne. The regioselectivity of this step is critical for the formation of the desired benzofuran isomer.

Reductive Elimination: The final step to regenerate the palladium(0) catalyst and yield the benzofuran product is reductive elimination. This step involves the formation of the C-O bond of the benzofuran ring from the palladium(II) intermediate. The transition state for reductive elimination is typically characterized by a decrease in the coordination number of the palladium center.

Below is an illustrative data table summarizing the calculated activation energies for the key transition states in a generic palladium-catalyzed benzofuran synthesis, based on data from analogous systems.

| Step | Transition State | Description | Calculated Activation Energy (kcal/mol) - Illustrative |

| 1 | TSOA | Oxidative addition of aryl halide to Pd(0) | 15 - 20 |

| 2 | TSCarbo | Intramolecular carbopalladation | 10 - 15 |

| 3 | TSRE | Reductive elimination to form C-O bond | 20 - 25 |

This table is for illustrative purposes and the values are typical ranges observed in computational studies of similar palladium-catalyzed reactions.

Another relevant reaction for benzofuran synthesis is the Perkin rearrangement, which involves the ring contraction of a 2-halocoumarin in the presence of a base. wikipedia.org The mechanism proceeds through a ring-opened intermediate, and the transition state for the subsequent intramolecular nucleophilic attack of the phenoxide on the vinyl halide is the key step in the formation of the benzofuran ring. nih.govresearchgate.net

Kinetic Studies of Synthetic Pathways

Kinetic studies provide valuable insights into the factors that influence the rate of a chemical reaction. For the synthesis of this compound, understanding the kinetics of the proposed synthetic pathways would be crucial for optimizing reaction conditions.

In the context of palladium-catalyzed benzofuran synthesis, kinetic isotope effect (KIE) studies can help identify the rate-determining step. For example, in the palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters to form benzofuran-fused cyclohexenones, preliminary KIE studies have suggested that the cleavage of the C(aryl)-H bond may be the rate-determining step. acs.org This indicates that the electronic properties of the aryl ring can significantly impact the reaction rate.

For a hypothetical synthesis of this compound, the rate of the reaction would likely be influenced by several factors:

Catalyst Concentration: The reaction rate is expected to be dependent on the concentration of the palladium catalyst.

Ligand Effects: The choice of ligand on the palladium catalyst can have a dramatic effect on the reaction rate and selectivity. unicatt.it Electron-donating ligands can increase the electron density on the palladium center, which may facilitate the oxidative addition step.

Substrate Electronics: The electronic nature of the substituents on the starting materials will play a significant role. In the case of this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group would influence the reactivity of the aromatic ring and the alkyne.

Temperature: As with most chemical reactions, the rate of benzofuran formation is expected to increase with temperature, following the Arrhenius equation.

An illustrative table showing the hypothetical effect of different parameters on the reaction rate for a generic palladium-catalyzed benzofuran synthesis is provided below.

| Parameter | Change | Effect on Reaction Rate | Plausible Reason |

| Catalyst Concentration | Increase | Increase | Higher concentration of active catalytic species. |

| Ligand | Electron-donating | Increase | Facilitates oxidative addition. |

| Temperature | Increase | Increase | Provides more energy to overcome the activation barrier. |

| Aryl Halide Substituent | Electron-withdrawing | Increase | May facilitate oxidative addition. |

This table presents general trends and is for illustrative purposes. The actual effects can be more complex and depend on the specific reaction mechanism.

Advanced Spectroscopic and Crystallographic Structural Characterization of 4 Methoxy 1 Benzofuran 7 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one- and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within 4-methoxy-1-benzofuran-7-carbonitrile can be established.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the furan (B31954), benzene (B151609), and methoxy (B1213986) protons.

The protons on the furan ring, H-2 and H-3, typically appear as doublets due to their mutual coupling. Based on data for the parent benzofuran (B130515), H-2 is expected to be downfield of H-3. chemicalbook.com The protons on the benzene ring, H-5 and H-6, form an AX or AB spin system and are expected to appear as a pair of doublets. The electron-donating methoxy group at C-4 will shield the ortho proton (H-5), shifting it upfield, while the electron-withdrawing nitrile group at C-7 will deshield the ortho proton (H-6), shifting it downfield. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. mdpi.comrsc.org

The predicted chemical shifts and coupling constants are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~7.6 | d | ~2.2 | Deshielded by adjacent oxygen and aromatic system. |

| H-3 | ~6.8 | d | ~2.2 | Shielded relative to H-2. |

| H-5 | ~7.0 | d | ~8.5 | Shielded by ortho -OCH₃ group. |

| H-6 | ~7.6 | d | ~8.5 | Deshielded by adjacent nitrile group. |

| -OCH₃ | ~3.9 | s | - | Characteristic singlet for methoxy group protons. |

This interactive table summarizes the predicted ¹H NMR spectral data.

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The spectrum for this compound will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

The carbon of the nitrile group (C≡N) is expected to appear around 115-120 ppm. rsc.org The quaternary carbons, including those bonded to the methoxy group (C-4), the nitrile group (C-7), and the bridgehead carbons (C-3a, C-7a), can be identified by their lack of signal in a DEPT-135 experiment. The carbon attached to the electron-donating methoxy group (C-4) will be significantly shifted downfield. semanticscholar.org Conversely, the carbon bearing the nitrile group (C-7) will appear at a relatively low field due to the anisotropic effect of the triple bond, and the carbon atom of the nitrile itself will have a characteristic chemical shift. The methoxy carbon (-OCH₃) typically resonates around 55-60 ppm. mdpi.comsemanticscholar.org

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~145 | Deshielded by adjacent oxygen. |

| C-3 | ~105 | Shielded relative to C-2. |

| C-3a | ~122 | Bridgehead carbon. |

| C-4 | ~158 | Attached to strongly electron-donating -OCH₃ group. |

| C-5 | ~112 | Shielded by ortho -OCH₃ group. |

| C-6 | ~128 | Aromatic CH carbon. |

| C-7 | ~100 | Shielded position for nitrile attachment. |

| C-7a | ~150 | Bridgehead carbon, deshielded by oxygen. |

| -CN | ~117 | Characteristic nitrile carbon shift. rsc.org |

| -OCH₃ | ~56 | Typical methoxy carbon shift. semanticscholar.org |

This interactive table presents the predicted ¹³C NMR chemical shifts.

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for assembling the molecular puzzle by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a cross-peak between H-2 and H-3, confirming their adjacency on the furan ring. A strong cross-peak would also be observed between H-5 and H-6, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for H-2, H-3, H-5, and H-6 to their corresponding carbon signals (C-2, C-3, C-5, and C-6), and the methoxy proton signal to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying long-range (2-3 bond) couplings between protons and carbons. It is crucial for assigning quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

The methoxy protons (-OCH₃) showing a correlation to C-4.

Proton H-5 showing correlations to the quaternary carbons C-3a, C-4, and C-7.

Proton H-6 showing correlations to the nitrile carbon (-CN) and the bridgehead carbon C-7a.

Proton H-2 showing correlations to C-3, C-3a, and C-7a.

Together, these 2D NMR experiments provide an unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and direct evidence for the presence of specific functional groups.

The IR spectrum of this compound is characterized by several key absorption bands that correspond to its constituent functional groups. The most diagnostic band is the nitrile (C≡N) stretching vibration, which appears as a strong, sharp absorption in the 2220-2240 cm⁻¹ region. rsc.org The presence of an aromatic system is confirmed by C=C stretching vibrations within the ring, typically found in the 1500-1610 cm⁻¹ range, and aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹. mdpi.com The ether linkage of the methoxy group and the furan ring gives rise to characteristic C-O stretching bands, usually observed as strong absorptions between 1050 and 1250 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1610, 1580, 1500 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1050 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

This interactive table outlines the expected characteristic infrared absorption bands.

For a complete and precise assignment of all vibrational modes, a combined experimental and theoretical approach is often employed. Computational methods, particularly Density Functional Theory (DFT), are used to calculate the molecular geometry and predict the vibrational frequencies. researchgate.netaip.org

This process involves optimizing the molecular structure of this compound at a specific level of theory (e.g., B3LYP/6-311+G(d,p)). aip.orgrsc.org A frequency calculation is then performed on the optimized geometry, which yields a set of theoretical vibrational modes and their corresponding IR and Raman intensities. semanticscholar.orgresearchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model.

The resulting theoretical spectrum is then compared with the experimental FT-IR and FT-Raman spectra. This correlation allows for a confident assignment of not only the fundamental functional group vibrations but also complex fingerprint region modes, such as bending and rocking vibrations, providing a deeper understanding of the molecule's dynamic structure. nih.gov Such studies on related benzofuran structures have shown excellent agreement between the scaled theoretical frequencies and experimental observations. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between molecules that may have the same nominal mass but different elemental formulas.

For this compound, the expected molecular formula is C₁₀H₇NO₂. The theoretical exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ can be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O). An experimental HRMS measurement that matches this theoretical value to within a very small margin of error provides strong evidence for the proposed molecular formula, confirming that the correct atoms are indeed present in the molecule.

While specific experimental HRMS data for this compound is not publicly available, the technique's application is standard for characterizing novel benzofuran derivatives. For instance, the structure of related benzofuran compounds synthesized in research settings is routinely confirmed using HRMS. mdpi.com This involves comparing the experimentally measured m/z value against the calculated exact mass, with the resulting low mass error validating the elemental composition.

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) | Typical Experimental Accuracy |

|---|---|---|---|

| [M]⁺ | C₁₀H₇NO₂ | 173.0477 | ± 0.001 Da (<5 ppm) |

| [M+H]⁺ | C₁₀H₈NO₂ | 174.0555 | ± 0.001 Da (<5 ppm) |

| [M+Na]⁺ | C₁₀H₇NNaO₂ | 196.0378 | ± 0.001 Da (<5 ppm) |

X-ray Crystallography for Solid-State Structural Elucidation of Benzofuran Carbonitrile Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can map electron density and thereby build an atomic model of the molecule. This technique reveals not only the exact bond lengths and angles within the molecule (molecular geometry) but also how multiple molecules orient themselves with respect to one another in the crystal lattice (crystal packing).

As single-crystal X-ray diffraction data for this compound itself is not available in published literature, the following sections will draw upon the detailed crystallographic analysis of a closely related compound, 6-(benzofuran-2-yl)-2-oxo-4,5-diphenyl-3,4-dihydro-2H-pyran-3-carbonitrile, to illustrate the principles and types of data obtained for benzofuran carbonitrile derivatives. researchgate.net

The primary output of an X-ray crystal structure determination is a detailed picture of the molecule's geometry. This includes precise measurements of bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state.

For benzofuran derivatives, the benzofuran ring system itself is generally planar. researchgate.net The substituents attached to this core, however, can adopt various orientations. In the case of 6-(benzofuran-2-yl)-2-oxo-4,5-diphenyl-3,4-dihydro-2H-pyran-3-carbonitrile, the analysis revealed the specific dihedral angles between the planar benzofuran ring and the attached phenyl and pyran rings. researchgate.net This information is critical for understanding steric hindrance and the potential for electronic interactions between different parts of the molecule. For this compound, a crystallographic study would precisely define the planarity of the benzofuran core and the orientation of the methoxy and carbonitrile groups relative to the ring.

| Parameter | Atom Pair/Trio | Typical Value (Å or °) | Significance |

|---|---|---|---|

| Bond Length | C=C (in benzene ring) | ~1.39 Å | Aromatic character |

| Bond Length | C-O (in furan ring) | ~1.37 Å | Heterocyclic ring structure |

| Bond Length | C≡N (carbonitrile) | ~1.14 Å | Triple bond character |

| Bond Angle | C-C-C (in benzene ring) | ~120° | sp² hybridization |

| Bond Angle | Benzofuran Ring System | Largely planar | Defines core structure |

Note: Values are generalized based on typical findings for organic molecules and specific data from related benzofuran structures. researchgate.net

Beyond the structure of a single molecule, X-ray crystallography illuminates the supramolecular architecture of the crystal. This involves identifying and characterizing the non-covalent interactions that hold the molecules together, such as hydrogen bonds, dipole-dipole interactions, and π–π stacking. These interactions are fundamental to the material's physical properties, including melting point, solubility, and stability.

In the crystal structure of benzofuran derivatives, various intermolecular interactions are often observed. For example, in the structure of 6-(benzofuran-2-yl)-2-oxo-4,5-diphenyl-3,4-dihydro-2H-pyran-3-carbonitrile, the molecules are linked into a three-dimensional network. researchgate.net Though lacking strong hydrogen bond donors, weaker C-H···O and C-H···N interactions can play a significant role in stabilizing the crystal lattice. Furthermore, the planar aromatic rings of the benzofuran system are prime candidates for π–π stacking interactions, where the electron clouds of adjacent rings attract one another, often leading to layered or herringbone packing motifs. The nitrile group, with its strong dipole, would also be expected to participate in dipole-dipole interactions, further influencing the crystal packing of this compound.

Computational and Theoretical Chemistry Studies on 4 Methoxy 1 Benzofuran 7 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. physchemres.org It is favored for its balance of accuracy and computational efficiency, making it suitable for studying the properties of benzofuran (B130515) derivatives. physchemres.orgaip.org Calculations are often performed using hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-311+G(d,p), to achieve reliable results. jetir.orgaip.orgresearchgate.net

A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. mdpi.com This process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles. aip.org For the benzofuran scaffold, DFT calculations can accurately predict these parameters, which often show good agreement with experimental data where available. researchgate.net

Conformational analysis, an extension of geometry optimization, involves studying how a molecule's energy changes with the rotation around single bonds. This is particularly relevant for benzofurans with flexible substituents. By scanning the potential energy surface as a function of specific dihedral angles, researchers can identify the most stable conformers and the energy barriers between them. rsc.org For instance, in a study of benzofuran–stilbene hybrids, DFT was used to determine the relative orientations between the benzofuran nucleus and phenyl units. rsc.org

Below is a table of representative geometric parameters for a related compound, 7-methoxy-benzofuran-2-carboxylic acid, calculated using the DFT B3LYP/6-311+G(d,p) method, illustrating the type of data obtained from such analyses. jetir.org

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Lengths | O16-H17 | 0.9648 |

| C7-C14 | 1.513 |

DFT calculations are highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies (FT-IR) can be computed and are often scaled by a factor to correct for anharmonicity, leading to excellent correlation with experimental spectra. jetir.orgresearchgate.net This allows for the assignment of specific vibrational modes to observed spectral bands. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated, providing valuable support for structural elucidation. jetir.org The theoretical shifts for a proposed structure can be compared with experimental data to confirm its identity. The table below shows a comparison of experimental and calculated ¹H NMR chemical shifts for 7-methoxy-benzofuran-2-carboxylic acid, demonstrating the predictive power of DFT. jetir.org

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| OCH3 | 3.95 (s) | - |

| C4-C6 (aromatic) | 7.08-7.33 (m) | - |

| C3-H | 7.63 (s) | - |

| COOH | 13.53 (s) | - |

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. rsc.orgsemanticscholar.org Studies on benzofuran and its derivatives show that transitioning from a gas phase to a polar solvent like water can alter molecular geometry, dipole moment, and electronic properties. researchgate.netrsc.org For example, the O–H bond lengths in hydroxyl-substituted benzofurans tend to increase slightly in polar solvents compared to the gas phase. rsc.org The dipole moment of the parent 1-benzofuran molecule increases from 2.27 D in the gas phase to 4.51 D in water, indicating stronger interaction with the polar environment. researchgate.net These calculations are crucial for understanding a molecule's behavior under realistic experimental or physiological conditions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the electronic properties and chemical reactivity of molecules. jetir.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. bhu.ac.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects a molecule's chemical reactivity and kinetic stability. physchemres.org A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. jetir.orgphyschemres.org Such molecules readily undergo intramolecular charge transfer, which is often associated with enhanced nonlinear optical (NLO) properties. jetir.org Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity.

Computational studies on various benzofuran derivatives have calculated these energy values to predict their reactivity. For example, the calculated HOMO-LUMO gap for 7-methoxy-benzofuran-2-carboxylic acid is 4.189 eV, suggesting it is a reactive species. researchgate.net

| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-Benzofuran-2-carboxylic acid | -6.367 | -1.632 | 4.735 | researchgate.net |

| 7-Methoxy-benzofuran-2-carboxylic acid | - | - | 4.189 | researchgate.net |

FMO analysis also provides visual representations of the electron density distribution within the HOMO and LUMO. These plots show which parts of the molecule are electron-rich (HOMO) and electron-poor (LUMO). For benzofuran derivatives, the HOMO is typically localized over the fused ring system, indicating this is the primary site for electron donation (nucleophilic attack). jetir.orgresearchgate.net The LUMO is also often distributed across the aromatic system, highlighting the regions susceptible to accepting electrons (electrophilic attack). jetir.orgresearchgate.net This analysis helps in predicting the regioselectivity of chemical reactions, identifying the most probable sites for electrophilic and nucleophilic substitution. pixel-online.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Detailed Molecular Electrostatic Potential (MEP) surface analysis for 4-methoxy-1-benzofuran-7-carbonitrile is not available in the reviewed literature. An MEP analysis serves as a valuable tool in computational chemistry to visualize the charge distribution of a molecule and to understand its reactive behavior. tci-thaijo.org

Identification of Electropositive and Electronegative Regions

Without specific computational data, the electropositive and electronegative regions of this compound cannot be definitively identified. Generally, in such analyses, regions of negative potential (typically colored red or yellow) are associated with electronegative atoms (like oxygen and nitrogen) and indicate sites susceptible to electrophilic attack. tci-thaijo.org Conversely, regions of positive potential (blue) are associated with electropositive areas, often around hydrogen atoms, indicating sites for nucleophilic attack.

Prediction of Sites for Electrophilic and Nucleophilic Attack

A specific prediction of the sites for electrophilic and nucleophilic attack on this compound based on MEP analysis has not been published. Such a prediction would require a calculated MEP map, where the most negative potential region would correspond to the most likely site for an electrophilic attack, and the most positive region would indicate the preferred site for a nucleophilic attack. For related benzofuran structures, the heteroatoms (oxygen in the furan (B31954) ring) and electron-withdrawing groups (like the cyano group) are critical in determining the electrostatic potential distribution. researchgate.net

Global and Local Reactivity Descriptors

Hardness, Softness, Electrophilicity Index, and Nucleophilicity Index

There are no published values for the chemical hardness (η), softness (S), global electrophilicity index (ω), or nucleophilicity index (N) for this compound. These parameters are calculated from ionization potential and electron affinity and provide a quantitative measure of a molecule's reactivity. For context, studies on different benzofuran derivatives have used these descriptors to compare the stability and reactivity of various isomers and substituted compounds. semanticscholar.org

Interactive Data Table: Global Reactivity Descriptors No data is available for this compound.

| Descriptor | Symbol | Value |

|---|---|---|

| Hardness | η | Data Not Available |

| Softness | S | Data Not Available |

| Electrophilicity Index | ω | Data Not Available |

Fukui Functions for Site-Specific Reactivity Prediction

Fukui function analysis, which helps to identify the reactivity of specific atomic sites within a molecule, has not been reported for this compound. This local reactivity descriptor is used to distinguish which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net While the methodology is well-established, its application to this particular compound is not found in the literature.

Non-Linear Optical (NLO) Properties Prediction

There is a lack of specific research into the predicted Non-Linear Optical (NLO) properties of this compound. NLO properties, such as polarizability and hyperpolarizability, are of significant interest for applications in optoelectronics and photonics. jhuapl.edu Computational methods are frequently used to predict these properties in organic molecules. While the NLO properties of some benzofuran derivatives have been explored, indicating that the benzofuran scaffold can be a component of NLO-active materials, specific calculated values for this compound are absent from the literature. nih.govnih.gov

Interactive Data Table: Predicted NLO Properties No data is available for this compound.

| Property | Symbol | Value |

|---|---|---|

| Dipole Moment | µ | Data Not Available |

| Mean Polarizability | ⟨α⟩ | Data Not Available |

Static Hyperpolarizability and Polarizability Calculations

The polarizability (α) and first static hyperpolarizability (β) are fundamental properties that describe a molecule's response to an external electric field. Polarizability relates to the linear response, while hyperpolarizability describes the nonlinear optical response. These properties are crucial for the development of new materials for optoelectronic applications.

Theoretical calculations, typically employing Density Functional Theory (DFT), are a common approach to determine these properties for organic molecules. A specific functional, such as B3LYP, is often used in conjunction with a basis set, for instance, 6-311++G(d,p), to perform these calculations. The selection of the functional and basis set is critical for obtaining accurate results that correlate well with experimental values.

Below is a representative table outlining the typical data generated from such calculations. The values for this compound would need to be determined through dedicated computational studies.

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | µ | Data not available |

| Mean Polarizability | <α> | Data not available |

| Anisotropy of Polarizability | Δα | Data not available |

| First Static Hyperpolarizability | β₀ | Data not available |

| Note: Values are placeholders as specific computational data for this compound is not available in the reviewed literature. |

Relationship between Molecular Structure and NLO Response

The nonlinear optical (NLO) response of a molecule is intrinsically linked to its electronic structure. Key structural features that enhance the NLO response include the presence of π-conjugated systems and electron-donating and electron-accepting groups. These features facilitate intramolecular charge transfer (ICT), which is a primary mechanism for generating a large hyperpolarizability.

In the case of this compound, the benzofuran ring system provides a degree of π-conjugation. The methoxy (B1213986) group (-OCH₃) at the 4-position acts as an electron-donating group, while the carbonitrile group (-CN) at the 7-position is a strong electron-withdrawing group. This donor-acceptor substitution pattern across the conjugated framework is expected to promote ICT and thus contribute to a significant NLO response.

Computational analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide further insight. A small HOMO-LUMO energy gap is generally indicative of higher polarizability and a potentially larger NLO response, as it suggests that electrons can be more easily excited. While specific studies on this compound are lacking, research on analogous donor-acceptor substituted benzofurans supports this structure-property relationship.

Thermodynamic and Energetic Properties Calculations

Computational chemistry also allows for the calculation of key thermodynamic parameters, which are vital for understanding the stability, reactivity, and feasibility of chemical processes involving a compound.

Standard Enthalpies, Entropies, and Gibbs Free Energies

Standard thermodynamic functions such as enthalpy (H°), entropy (S°), and Gibbs free energy (G°) can be calculated for a given molecule at a specific temperature and pressure using statistical thermodynamics based on the results of quantum chemical calculations. These calculations typically start with a geometry optimization of the molecule, followed by a frequency calculation at the same level of theory.

The vibrational frequencies obtained from these calculations are used to determine the vibrational contributions to the thermodynamic properties. Rotational and translational contributions are also included to arrive at the total values.

Detailed computational studies providing the standard enthalpies, entropies, and Gibbs free energies for this compound have not been reported in the available scientific literature. For context, the table below illustrates how such data would be presented.

| Thermodynamic Property | Symbol | Calculated Value | Units |

| Standard Enthalpy of Formation | ΔH°f | Data not available | kJ/mol |

| Standard Molar Entropy | S° | Data not available | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔG°f | Data not available | kJ/mol |

| Note: The table indicates the type of data that would be generated from specific thermodynamic calculations for this compound, which are currently unavailable in published research. |

Reaction Energetics and Feasibility Assessment

By calculating the thermodynamic properties of reactants, products, and transition states, computational chemistry can be used to assess the energetics and feasibility of chemical reactions. The change in Gibbs free energy (ΔG) for a reaction is a key indicator of its spontaneity under given conditions. A negative ΔG suggests a thermodynamically favorable process.

For reactions involving this compound, such as its synthesis or subsequent transformations, the reaction enthalpies (ΔH) and entropies (ΔS) can be computed. These values provide a detailed energetic profile of the reaction pathway.

While general synthetic routes to benzofuran derivatives are known, specific computational studies on the reaction energetics for the synthesis or reactions of this compound are not documented in the literature. Such studies would be valuable for optimizing reaction conditions and understanding reaction mechanisms at a molecular level.

4 Methoxy 1 Benzofuran 7 Carbonitrile As a Versatile Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

Benzofuran (B130515) derivatives are widely regarded as valuable building blocks for constructing more complex molecular architectures. scienceopen.comorgsyn.org Their inherent reactivity allows for various chemical transformations, making them key intermediates in the total synthesis of natural products and the development of new pharmaceutical agents. nih.gov

Precursor for Advanced Heterocyclic Scaffolds (e.g., Pyrazoles, Chromenes)

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry. While there are established routes to synthesize pyrazoles and chromenes from benzofuran precursors, no specific examples utilizing 4-methoxy-1-benzofuran-7-carbonitrile were identified.

Pyrazoles: The pyrazole (B372694) moiety is a key pharmacophore present in many approved drugs. nih.gov Synthetic strategies often involve the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. Research has shown the synthesis of benzofuro[3,2-c]pyrazole derivatives from precursors like 6-methoxybenzofuran-3(2H)-one. nih.gov However, the literature search did not yield methods starting from this compound to construct a pyrazole ring.

Chromenes: Chromene derivatives are another class of heterocyclic compounds with significant biological activities. scirp.orgfrontiersin.orgislandarchives.ca Their synthesis often involves the condensation of phenols or naphthols with activated alkenes. For instance, 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles have been synthesized from 6-methoxy-2-naphthol. frontiersin.org Again, specific synthetic routes starting from this compound to produce chromene scaffolds are not described in the available data.

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating portions of all starting materials. researchgate.net There are reports of one-pot, five-component reactions to create tetrazole-benzofuran hybrids, demonstrating the utility of the benzofuran scaffold in MCRs. rsc.org However, no MCRs specifically employing this compound as a reactant could be found.

Development of New Synthetic Strategies Enabled by the Compound's Reactivity

The unique electronic and steric properties of a substituted benzofuran can enable the development of novel synthetic methodologies. nih.gov Various catalytic systems, including those based on palladium, copper, and rhodium, have been employed to synthesize and functionalize the benzofuran ring. acs.org Research into new reactions often focuses on leveraging the inherent reactivity of the furan (B31954) ring or the substituents on the benzene (B151609) portion. Without specific studies on this compound, it is not possible to detail new synthetic strategies that its particular combination of a methoxy (B1213986) and a nitrile group might enable.

Applications in Material Science Precursors

Benzofuran-containing molecules have shown potential in the development of materials with interesting optical and electronic properties. researchgate.net For example, benzofuran derivatives are investigated for their use in organic field-effect transistors and photovoltaics. nih.gov The synthetic utility of a compound in this context would involve its use as a monomer for polymerization or as a core structure to be functionalized for specific material properties. The search did not uncover any instances of this compound being used as a precursor for material science applications.

Future Directions and Emerging Research Avenues in 4 Methoxy 1 Benzofuran 7 Carbonitrile Chemistry

Exploration of Asymmetric Synthesis Approaches

While 4-methoxy-1-benzofuran-7-carbonitrile itself is an achiral molecule, the development of asymmetric synthesis routes is crucial for accessing its chiral derivatives, which may possess unique stereospecific biological activities. Future research will likely concentrate on introducing chiral centers during or after the formation of the benzofuran (B130515) core.

An emerging strategy involves the use of chiral catalysts to control the stereochemistry of reactions that build upon the benzofuran scaffold. Organocatalysis, in particular, presents a promising avenue. For instance, methodologies employing chiral squaramide or quinine-derived urea (B33335) catalysts have been successful in the enantioselective synthesis of complex benzofuran-fused heterocycles and spiro-benzofurans. acs.orgrsc.orgrsc.org Applying these principles, researchers could develop protocols where this compound acts as a precursor for reactions that generate new stereocenters with high enantioselectivity.

Another approach is metal-catalyzed asymmetric synthesis. Copper/BOX complexes, for example, have been used to create enantiomerically enriched 2,3-dihydrobenzofurans. mdpi.com Future work could adapt such catalytic systems to functionalize the this compound core, yielding novel chiral compounds. The limited number of studies on enantiopure benzofuran compounds highlights a significant gap and an opportunity for innovation in this area. nih.gov

| Catalyst Type | Example Catalyst | Potential Application to this compound | Reference |

|---|---|---|---|

| Organocatalyst | Chiral Squaramide | Enantioselective [4+2] cyclization reactions with derivatives. | acs.orgrsc.org |

| Organocatalyst | Quinine-derived Urea | Highly enantioselective [3+2] annulation to form spiro-derivatives. | rsc.org |

| Metal Complex | Copper/BOX Complex | Synthesis of chiral 2,3-dihydrobenzofuran (B1216630) derivatives. | mdpi.com |

| Organocatalyst | Hayashi–Jorgensen Catalyst | Asymmetric Friedel–Crafts reactions with benzofuran aldehydes. | mdpi.com |

Investigation of Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. Future research on this compound will prioritize the development of more environmentally benign and sustainable synthesis methods.

One major focus will be the reduction or replacement of hazardous solvents and reagents. Recent studies on benzofuran synthesis have shown the utility of eco-friendly deep eutectic solvents (DES) and the use of benign solvents like 2-propanol or acetone (B3395972) diluted with water. nih.govelsevier.es Adapting the synthesis of this compound to such solvent systems would significantly improve its environmental footprint.

Furthermore, the adoption of flow chemistry is a promising direction. Continuous flow processes offer enhanced safety, better heat and mass transfer, improved reproducibility, and reduced waste generation compared to traditional batch methods. acs.orgsci-hub.se The synthesis of heterocyclic compounds, including benzofurans, in microreactor systems has demonstrated high efficiency and selectivity. acs.orgethernet.edu.et Investigating a continuous flow synthesis for this compound could lead to a more sustainable and scalable production process. Other green approaches include catalyst-free synthesis, microwave-assisted reactions, and the use of renewable feedstocks. elsevier.esbenthamdirect.com

Advanced Computational Modeling for Novel Reactivity Prediction

Computational chemistry and in silico modeling are powerful tools for accelerating drug discovery and materials science. Applying these methods to this compound can provide deep insights into its chemical reactivity, predict the properties of its derivatives, and guide the design of new functional molecules.

Future research will likely employ a range of computational techniques. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and predict sites of reactivity on the benzofuran ring, guiding further synthetic modifications. aip.org For drug discovery applications, molecular docking studies can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. researchgate.netjazindia.com This allows for the rational design of new potential therapeutic agents before committing to laboratory synthesis.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of a series of derivatives with their biological activity, helping to predict the potency of new, unsynthesized compounds. researchgate.net Moreover, Molecular Dynamics (MD) simulations can be used to study the stability of ligand-protein complexes over time, providing a more dynamic picture of molecular interactions. nih.gov These computational approaches, when used in concert, can significantly reduce the time and cost associated with traditional trial-and-error discovery processes. nih.govnih.gov

| Computational Method | Primary Application | Predicted Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Drug Discovery | Binding affinity and mode of interaction with biological targets. | researchgate.netjazindia.com |

| Density Functional Theory (DFT) | Reactivity Analysis | Electronic properties, molecular orbital energies, and reaction mechanisms. | aip.org |

| 3D-QSAR (CoMFA/CoMSIA) | Lead Optimization | Correlation of 3D structural features with biological activity to guide design. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Binding Stability | Stability and conformational changes of the compound in a biological environment. | nih.gov |

| ADMET Prediction | Pharmacokinetics | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | nih.gov |

Development of High-Throughput Synthesis and Screening for Derivatization

To fully explore the chemical space around the this compound scaffold, high-throughput synthesis (HTS) and screening methods are indispensable. These technologies enable the rapid creation and evaluation of large libraries of related compounds, dramatically accelerating the discovery of new molecules with desired properties.

Future efforts will focus on developing robust synthetic routes amenable to parallel or automated synthesis. Diversity-oriented synthesis strategies can be employed to generate a wide array of derivatives from the core scaffold. diva-portal.org For instance, by varying substituents on different parts of the molecule, a combinatorial library can be produced.

Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) to identify "hits" for a particular biological target or material property. eurofinsdiscovery.com HTS has been successfully used to identify benzofuran-based inhibitors for targets like the Hepatitis C virus. nih.gov The integration of HTS with focused screening libraries (e.g., kinase or GPCR-focused) can increase the probability of finding quality lead compounds. thermofisher.com This approach moves beyond the synthesis of single molecules to the systematic exploration of structure-activity relationships across a broad chemical family.

Integration of this compound into Automated Synthesis Platforms

The complete automation of the chemical synthesis workflow, from design to production and analysis, represents the next frontier in chemical research. Integrating the synthesis of this compound and its derivatives into automated platforms offers the potential for unprecedented speed, reproducibility, and data generation.

Modern automated systems can range from cartridge-based synthesizers that perform specific reactions on demand to complex robotic platforms that can be reconfigured for various multi-step syntheses. nih.govyoutube.com These platforms can handle reaction setup, purification, and analysis with minimal human intervention. nih.gov A key advantage is the ability to integrate synthesis with analytical tools like LC-MS and NMR, allowing for real-time reaction monitoring and optimization. nih.gov

The most advanced systems incorporate artificial intelligence and machine learning algorithms to create autonomous "self-driving" laboratories. nih.govacs.org Such a platform could explore the reactivity of this compound, discover novel derivatives, and optimize reaction conditions without human input. acs.org By using mobile robots, these automated systems can operate standard laboratory equipment, allowing for flexible and modular workflows that can accelerate discovery in areas from medicinal chemistry to materials science. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-methoxy-1-benzofuran-7-carbonitrile?

The compound can be synthesized via a multi-step protocol involving condensation reactions. For example, a click-chemistry approach uses substituted benzaldehydes (e.g., 4-methoxybenzaldehyde), malononitrile, and resorcinol under basic conditions (e.g., K₂CO₃ in acetone) to form intermediates like 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles. Subsequent propargylation with propargyl bromide yields derivatives with methoxy substitutions . Key steps include refluxing in ethanol/toluene mixtures and purification via recrystallization.

Q. How can spectroscopic techniques validate the structure of this compound?

Characterization typically involves:

- ¹H NMR : Peaks for methoxy (-OCH₃) at ~3.7–3.8 ppm and aromatic protons in the 6.3–7.2 ppm range.

- IR : Stretching vibrations for nitrile (-C≡N) at ~2185–2225 cm⁻¹ and hydroxyl (-OH) at ~3300 cm⁻¹ (if present in intermediates).

- ESI/HRMS : Molecular ion peaks (e.g., [M+H]⁺) matched with theoretical values (e.g., C₁₀H₇NO₂ requires m/z 173.17) .

Q. What are the critical physical properties of this compound relevant to experimental design?

Key properties include:

- Melting point : ~196–197°C (observed for structurally similar chromene derivatives) .

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited in water.

- Stability : Sensitive to prolonged exposure to light or moisture; storage below -20°C is recommended for analogs .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations optimize the electronic properties of this compound derivatives?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies and ionization potentials. For example, DFT studies on similar benzofuran systems achieve <2.4 kcal/mol deviation in atomization energies, aiding in predicting reactivity and stability . Basis sets such as 6-31G(d,p) are suitable for geometry optimization and frontier orbital analysis (HOMO-LUMO gaps).

Q. What challenges arise in crystallographic refinement of methoxy-substituted benzofuran derivatives?

Methoxy groups introduce disorder in crystal lattices due to rotational flexibility. Programs like SHELXL are robust for handling twinned data or high-resolution structures. For example, SHELX’s iterative least-squares refinement resolves positional parameters for methoxy-oxygen atoms with R-factors <0.05 in optimized cases .

Q. How can substituent positioning (e.g., 4-methoxy vs. 3-methoxy) affect the bioactivity of benzofuran-carbonitrile analogs?

Substituent orientation influences steric and electronic interactions with biological targets. For instance, 4-methoxy groups in chromene derivatives enhance π-stacking with aromatic amino acids in enzyme active sites compared to 3-methoxy isomers, as shown in docking studies . Comparative synthesis of positional isomers (e.g., 4a vs. 4b in evidence 9) followed by in vitro assays is recommended for SAR analysis.

Q. How should researchers address contradictory spectroscopic data in synthetic intermediates?

- Contradiction Example : Discrepancies in NH₂ or -OH proton signals in NMR due to tautomerism.

- Resolution : Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. Cross-validate with IR (absence/presence of -OH stretches) and LC-MS to confirm molecular integrity .

Q. What safety protocols are essential for handling nitrile-containing derivatives like this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile nitrile byproducts.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Methodological Tables

Table 1. Comparison of Synthetic Routes for Methoxy-Substituted Benzofurans

Table 2. DFT Parameters for Electronic Structure Analysis

| Functional | Basis Set | Property Calculated | Error Margin |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | HOMO-LUMO gap, dipole moment | ±0.05 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.